molecular formula C8H4F5NO2 B8049811 2-(Perfluoroethyl)isonicotinic acid CAS No. 2090610-39-0

2-(Perfluoroethyl)isonicotinic acid

Cat. No.: B8049811
CAS No.: 2090610-39-0
M. Wt: 241.11 g/mol
InChI Key: VTMNFMQRUZKJRY-UHFFFAOYSA-N
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Description

2-(Perfluoroethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid), where a perfluoroethyl (-CF₂CF₃) group is attached to the pyridine ring at the 2-position. This substitution introduces strong electron-withdrawing effects and high hydrophobicity due to the perfluorinated chain, making the compound distinct in reactivity and physicochemical properties. Such fluorinated derivatives are often explored in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and unique electronic profiles.

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-4(6(15)16)1-2-14-5/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMNFMQRUZKJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022958
Record name 2-(Pentafluoroethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090610-39-0
Record name 2-(Pentafluoroethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and functional differences between 2-(perfluoroethyl)isonicotinic acid and its analogs:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties Applications/Findings References
This compound* C₈H₃F₅NO₂ -CF₂CF₃ at C2 ~241.1 (estimated) High lipophilicity, strong electron-withdrawing effect, thermal stability Likely applications in surfactants or bioactive molecules (inferred from analogs)
2-(Perfluoropropyl)isonicotinic acid C₉H₄F₇NO₂ -CF₂CF₂CF₃ at C2 279.1 Enhanced hydrophobicity, rigid perfluoro chain Potential use in corrosion-resistant coatings or fluoropolymers
2-(Trifluoromethoxy)isonicotinic acid C₇H₄F₃NO₃ -OCF₃ at C2 207.1 Moderate lipophilicity, hydrolytic stability Intermediate in drug synthesis; safety data available ()
2-(Methylcarbamoyl)isonicotinic acid C₈H₈N₂O₃ -CONHCH₃ at C2 180.2 Polar amide group, hydrogen-bonding capability KDM4A inhibitor (IC₅₀ = 1.2 µM); binds to epigenetic targets (BLI assay)
2-Amino-6-fluoroisonicotinic acid C₆H₅FN₂O₂ -NH₂ at C2, -F at C6 156.1 Basic amino group, fluorination enhances bioavailability Synthetic intermediate for antimicrobial agents or kinase inhibitors
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid C₁₂H₇F₂NO₂ -F at C5, -C₆H₄F at C2 251.2 Aromatic fluorination, planar structure Investigated in oncology (exact mechanism under study)

*Estimated properties based on analogs.

Key Observations:
  • Electron-Withdrawing Effects : The perfluoroethyl group induces stronger electron withdrawal than trifluoromethoxy (-OCF₃) or methylcarbamoyl (-CONHCH₃) groups, which may enhance acidity of the carboxylic acid moiety and alter binding interactions in biological systems .
  • Biological Activity : While 2-(methylcarbamoyl)isonicotinic acid shows direct inhibitory activity against KDM4A (a histone demethylase), perfluoroalkylated analogs may exhibit prolonged metabolic stability due to fluorine’s resistance to enzymatic degradation .

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